Nodakenetin tiglate is derived from specific species of the Peucedanum plant, which are commonly found in traditional medicine systems. The extraction and identification of this compound have been facilitated by advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of its phytochemical composition .
Nodakenetin tiglate falls under the category of simple coumarins, which are characterized by their benzopyranone structure. This classification is significant as it relates to the compound's biological activities, including anti-inflammatory and antioxidant effects.
The synthesis process often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Nodakenetin tiglate. Spectroscopic methods such as mass spectrometry and NMR are crucial for confirming the structure and purity of synthesized compounds.
Nodakenetin tiglate features a complex molecular structure typical of coumarins, characterized by a fused benzene ring and a pyrone ring. The specific arrangement of functional groups contributes to its biological activity.
Nodakenetin tiglate participates in various chemical reactions that can modify its structure and enhance its biological activity:
These reactions are typically studied under controlled laboratory conditions using techniques such as thin-layer chromatography (TLC) to monitor progress and yield.
The mechanism of action for Nodakenetin tiglate involves its interaction with various biological targets within cells:
Research indicates that Nodakenetin tiglate exhibits significant activity against cancer cell lines, suggesting its potential as an anticancer agent .
Relevant physicochemical properties can be analyzed using databases like IMPPAT, which provides comprehensive data on natural products .
Nodakenetin tiglate has several promising applications in scientific research:
Research continues to elucidate its full potential and mechanisms, contributing valuable insights into natural product-based drug discovery .
The nodakenetin tiglate pathway initiates with core coumarin formation via the phenylpropanoid pathway. Umbelliferone serves as the central precursor, synthesized by p-coumaroyl CoA 2'-hydroxylase (C2'H), a 2-oxoglutarate-dependent dioxygenase (2-OGD). This enzyme competes with feruloyl-CoA 6'-hydroxylase (F6'H), which diverts flux toward scopoletin instead of complex coumarins [1] [5].
Prenylation specificity determines structural divergence:
Cyclization mechanisms close the pyran/furan rings:
Esterification completion: Nodakenetin tiglate is finalized by BAHD acyltransferases that tiglate the nodakenetin C-3' hydroxyl group using tigloyl-CoA as the acyl donor. This enzyme class exhibits substrate promiscuity in Apiaceae, enabling diversification into various ester derivatives [5] [8].
Table 1: Key Enzymes in Nodakenetin Tiglate Biosynthesis
Enzyme Class | Gene Example | Function | Specificity | Species |
---|---|---|---|---|
C-prenyltransferase | PpPT2 | Umbelliferone C-8 prenylation | Angular precursor | Peucedanum praeruptorum |
CYP450 cyclase | PpOC | Epoxidation & cyclization of osthenol derivative | Angular pyran formation | Peucedanum praeruptorum |
BAHD acyltransferase | Not characterized | Tiglate esterification of nodakenetin | Tiglic acid donor | Apiaceae spp. |
Lineage-specific gene duplication underpins pathway evolution. Comparative genomics reveals that C2'H, C-PT, and CYP450 cyclase genes originated via ectopic, tandem, and proximal duplications in early Apioideae. Neofunctionalization enabled novel enzymatic functions:
Transcriptional regulation coordinates spatial/temporal expression:
Competitive pathway suppression optimizes nodakenetin tiglate flux:
Table 2: Regulatory Elements Influencing Nodakenetin Tiglate Biosynthesis
Regulatory Mechanism | Molecular Component | Target Pathway | Biological Effect |
---|---|---|---|
Gene duplication | Proximal duplication of CYP71AZ | Psoralen hydroxylation | Neo-functionalization for C5/C8 specificity |
Chromatin remodeling | H3K27ac-marked ACRs | CYP450 expression | Tissue-specific accumulation in roots |
Transcriptional control | UV-responsive MYB factors | PpPT2, PpOC promoters | Defense-induced pathway upregulation |
Post-transcriptional | miRNA targeting F6'H mRNA | Scopoletin branch | Competitive pathway suppression |
Heterologous pathway reconstruction in microbial hosts faces challenges:
Combinatorial engineering in plants:
Precursor-directed feeding circumvents bottlenecks:
Table 3: Metabolic Engineering Approaches for Nodakenetin Tiglate Enhancement
Host System | Engineering Strategy | Key Genes/Modifications | Yield Enhancement |
---|---|---|---|
S. cerevisiae | CYP450 redox partner co-expression | C2'H, CPR1 | Umbelliferone: 15.6 mg/L |
N. benthamiana | Multigene transient expression + TF co-delivery | PpPT2, PpOC, AdMYB2 | Nodakenetin tiglate: 0.15% DW |
P. praeruptorum hairy roots | Elicitation (methyl jasmonate 100 µM) | Endogenous pathway upregulation | Angular coumarins: 3.2 mg/g DW |
A. sinensis cell culture | CRISPRa activation + precursor feeding | C-PT promoter, tiglic acid | Esterified coumarins: 2.1-fold |
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